N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H19F3N4O3S2 and its molecular weight is 460.49. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a trifluoromethoxy phenyl group and a thiadiazole ring in its structure suggests that it might interact with its targets through hydrogen bonding or van der waals interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its potential effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the compound .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Biological Activity
N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H12F3N5O5S2 with a molecular weight of 499.44 g/mol. The compound features a complex structure that includes a thiadiazole moiety and a trifluoromethoxy phenyl group, which are known to contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit notable antibacterial properties. For instance, derivative compounds similar to N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl) have shown effective inhibition against various bacterial strains.
Compound | Bacterial Strain | EC50 (µg/ml) |
---|---|---|
5k | Xanthomonas axonopodis pv. citri | 22 |
5k | Xanthomonas oryzae pv. oryzicola | 15 |
These results indicate that the compound's structural features may enhance its interaction with bacterial targets, leading to effective inhibition .
Antifungal Activity
The antifungal activity of similar thiadiazole-based compounds has also been explored. In vitro studies suggest that these compounds exhibit varying degrees of efficacy against fungal pathogens.
Compound | Fungal Strain | Inhibition Rate (%) |
---|---|---|
5k | Mucor bainieri | Lower than carbendazim |
5k | Trichoderma atroviride | Lower than carbendazim |
The findings suggest that while the compound exhibits antifungal properties, it may not be as potent as established antifungal agents like carbendazim .
Cytotoxic Activity
Thiadiazole derivatives have garnered attention for their cytotoxic effects against cancer cell lines. Research indicates that compounds similar to N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl) demonstrate significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF7 | 15 |
The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several thiadiazole derivatives against Xanthomonas species. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug design.
- Cytotoxic Mechanisms : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on HeLa cells. The study revealed that these compounds could disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S2/c19-18(20,21)28-13-8-6-12(7-9-13)22-14(26)10-29-17-25-24-16(30-17)23-15(27)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOCMROCUFTHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.